N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide is a chemical compound that features a unique structure combining an oxolane ring and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized from commercially available 2-deoxy-D-ribose through reduction and dehydration/cyclization in an acidic aqueous solution.
Attachment of the Butanamide Moiety: The oxolane derivative is then reacted with a suitable butanamide precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The oxolane ring and butanamide moiety play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide: This compound contains a pyrazole ring instead of the butanamide moiety.
N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide: This compound features a trifluoromethylphenyl group.
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide is unique due to its specific combination of an oxolane ring and a butanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(11(2,3)4)10(14)13-7-12(15)5-6-16-8-12/h9,15H,5-8H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOTRUMJLJHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOC1)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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